2H-Indazol-2-yl vs. 1H-Indazol-1-yl Regioisomeric Differentiation: A Structurally Enumerated Distinction with Pharmacological Consequence
The target compound bears a 2H-indazol-2-yl linkage, which is structurally and pharmacologically distinct from the 1H-indazol-1-yl regioisomer. In CA2615105A1, the 1H-isomer N-(2-aminophenyl)-4-[(4-methoxyindazol-1-yl)methyl]benzamide (IZHVYAFKJRQPAG-UHFFFAOYSA-N) is claimed separately from the 2H-isomer (IQJOQMRWPDOMOG-UHFFFAOYSA-N), confirming that the indazole substitution position is not interchangeable in the invention's scope [1]. In the broader N-(2-aminophenyl)benzamide HDAC inhibitor series, the 2H-indazol-2-yl capping group has been shown to provide class I HDAC isoform selectivity profiles that differ from those of the corresponding 1H-indazol-1-yl analogs, with the 2H geometry permitting a unique hydrogen-bond network between the indazole N1 nitrogen and the HDAC surface [2].
| Evidence Dimension | Regioisomeric identity (indazol-2-yl vs. indazol-1-yl attachment) |
|---|---|
| Target Compound Data | 2H-indazol-2-yl linkage (InChIKey: IQJOQMRWPDOMOG-UHFFFAOYSA-N) [1] |
| Comparator Or Baseline | 1H-indazol-1-yl linkage (InChIKey: IZHVYAFKJRQPAG-UHFFFAOYSA-N); separately claimed in CA2615105A1 [1] |
| Quantified Difference | Structurally distinct regioisomers; differential HDAC isoform selectivity profiles observed in the N-(2-aminophenyl)benzamide series [2] |
| Conditions | Patent CA2615105A1 structural enumeration; SAR analysis of N-(2-aminophenyl)benzamide HDAC inhibitors |
Why This Matters
Selecting the 2H- rather than the 1H-indazole regioisomer is critical for reproducing the intended HDAC capping group interaction geometry; procurement of the incorrect regioisomer invalidates SAR-driven hit expansion and can mislead potency and selectivity optimization.
- [1] CA2615105A1 – Histone deacetylase inhibitors. Lines 259–264, listing both 4-methoxyindazol-1-yl and 4-methoxyindazol-2-yl isomers as distinct chemical entities. View Source
- [2] Moradei OM, Mallais TC, Frechette S, Paquin I, Tessier PE, Leit SM, Fournel M, Bonfils C, Trachy-Bourget MC, Liu J, Yan TP, Lu A, Rahil J, Wang J, Lefebvre S, Li Z, Vaisburg AF, Besterman JM. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Journal of Medicinal Chemistry. 2007 Nov 15;50(23):5543-6. View Source
